2'-Aminobiphenyl-2-ol

Coordination Chemistry Ligand Design Metal Chelation

2'-Aminobiphenyl-2-ol (CAS 55589-69-0) is a dual-functional biaryl with ortho-amino and ortho-hydroxyl groups enabling unique seven-membered chelate formation with metals—a feature absent in mono-substituted biphenyls. This scaffold is a key intermediate for bioactive molecules (ambidalmine, complestatin, jadomycin) and axially chiral ligands delivering up to 87% ee in asymmetric aldol reactions. Its dual H-bond donor/acceptor functionality supports stimuli-responsive materials and molecular sensors. For labs requiring regioselective cross-coupling precursors or MOF building blocks, this compound provides structural specificity unmatched by generic biphenyls.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B15367749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Aminobiphenyl-2-ol
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2O)N
InChIInChI=1S/C12H11NO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H,13H2
InChIKeyQWADLHUGJNHMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Aminobiphenyl-2-ol (CAS 55589-69-0): A Bifunctional Biaryl Scaffold for Chelation, Catalysis, and Bioactive Core Assembly


2'-Aminobiphenyl-2-ol (CAS 55589-69-0), also designated as 2'-amino-[1,1'-biphenyl]-2-ol or 2-(2-aminophenyl)phenol, is a functionalized biaryl bearing ortho-positioned amino and hydroxyl groups on adjacent phenyl rings [1]. This ortho-arrangement enables unique bidentate coordination chemistry and intramolecular hydrogen bonding [2]. The compound is a key intermediate in the synthesis of bioactive natural products (e.g., ambidalmine derivatives, complestatin) [3] and serves as a precursor for axially chiral ligands in asymmetric catalysis [4]. Its predicted physicochemical profile includes a melting point of 92–93 °C, a pKa of 9.68±0.30, and a molecular weight of 185.22 g/mol .

Why Simple 2-Aminobiphenyl or 2-Hydroxybiphenyl Cannot Replace 2'-Aminobiphenyl-2-ol in Critical Applications


Generic substitution of 2'-aminobiphenyl-2-ol with its monofunctional analogs (2-aminobiphenyl, CAS 90-41-5; 2-hydroxybiphenyl, CAS 90-43-7) or symmetrical biphenols (2,2'-biphenol, CAS 1806-29-7) is not chemically equivalent. The target compound's ortho-amino and ortho-hydroxyl groups on adjacent rings create a rigid, seven-membered chelate pocket upon metal coordination—a feature absent in mono-substituted biphenyls [1]. While 2-aminophenol offers a 1,2-chelating motif, its single aromatic ring lacks the extended π-system and conformational restriction provided by the biaryl scaffold, which governs metal-binding selectivity and enantioselective catalytic outcomes [2]. The dual functionality also enables regioselective cross-coupling and subsequent derivatization that is inaccessible to simpler analogs . These structural nuances translate into quantifiable performance differences that justify targeted procurement.

Quantitative Differentiation of 2'-Aminobiphenyl-2-ol Versus Closest Analogs: Key Evidence for Scientific Selection


Seven-Membered Chelate Ring Formation vs. Five/Six-Membered Rings in Monofunctional Analogs

2'-Aminobiphenyl-2-ol forms a seven-membered chelate ring upon binding copper(II), as characterized by elemental analysis and magnetic susceptibility measurements of isolated complexes (Cu(abp)₂, Cu₅(abp)₈(OH)₂·3H₂O) [1]. In contrast, 2-aminophenol forms a five-membered chelate, and 2,2'-biphenol typically yields six-membered chelates [2]. The larger ring size alters metal-ligand bond angles, stability, and potential for polynuclear species formation .

Coordination Chemistry Ligand Design Metal Chelation

Regioselective Oxidative Cross-Coupling Enabled by Ortho-Directing Effect of Both Amino and Hydroxyl Groups

The silver(I)-mediated oxidative cross-coupling of phenols and anilines to yield 2'-aminobiphenyl-2-ol derivatives proceeds with exclusive regioselectivity for the ortho positions of both coupling partners [1]. This selectivity is contingent upon the presence of both amino and hydroxyl directing groups. When monofunctional substrates (e.g., 2-aminobiphenyl or 2-hydroxybiphenyl) are employed under analogous conditions, no productive cross-coupling occurs, and complex product mixtures result [2].

Organic Synthesis C-H Activation Cross-Coupling

Synthesis Yield Range for 2'-Aminobiphenyl-2-ol Derivatives (52.3–69.8%) Under Mild Aerobic Conditions

The silver(I)-mediated oxidative cross-coupling protocol yields 2'-aminobiphenyl-2-ol derivatives in isolated yields ranging from 52.3% (for 4-isopropylphenol-derived product) to 69.8% (for 4-methylphenol-derived product) [1]. This contrasts sharply with classical Suzuki-Miyaura or Mizoroki-Heck approaches to biaryls, which often require pre-functionalized halides and may suffer from lower yields due to steric hindrance at the ortho position [2].

Synthetic Methodology Process Chemistry Yield Optimization

Enantioselective Organocatalysis with 2'-Aminobiphenyl-2-ol-Derived Prolinamide (up to 87% ee)

A prolinamide catalyst synthesized from Boc-L-proline and 2'-aminobiphenyl-2-ol achieved up to 87% enantiomeric excess (ee) in the direct aldol reaction of ketones with aldehydes [1]. In comparison, analogous prolinamides derived from 2-aminophenol or 2-aminobiphenyl typically yield lower enantioselectivities (60–75% ee) due to reduced conformational rigidity and altered H-bonding networks [2].

Asymmetric Catalysis Organocatalysis Aldol Reaction

pKa (9.68) and Hydrogen Bond Donor/Acceptor Count (2/2) vs. Monofunctional Analogs

2'-Aminobiphenyl-2-ol has a predicted pKa of 9.68±0.30 and two hydrogen bond donors plus two acceptors . In comparison, 2-aminobiphenyl (pKa ~4.6–4.8) and 2-hydroxybiphenyl (pKa ~9.5–9.9) each possess only one hydrogen bond donor [1]. The combination of moderate phenolic acidity and an adjacent basic amine allows for pH-dependent speciation and intramolecular proton transfer that is not possible with the monofunctional analogs [2].

Physical Organic Chemistry Ionization Equilibria Hydrogen Bonding

Validated Research and Industrial Application Scenarios for 2'-Aminobiphenyl-2-ol Based on Quantitative Evidence


Bidentate Ligand for Copper(II)-Mediated Catalysis and Coordination Polymers

The ability of 2'-aminobiphenyl-2-ol to form stable seven-membered chelate rings with Cu(II) [1] enables the synthesis of well-defined mononuclear (Cu(abp)₂) and polynuclear (Cu₅(abp)₈(OH)₂·3H₂O) complexes [2]. These complexes are valuable precursors for catalytic C–H activation and oxidation reactions, as well as building blocks for metal-organic frameworks (MOFs).

Chiral Auxiliary and Organocatalyst Precursor for Asymmetric Synthesis

Derivatization of 2'-aminobiphenyl-2-ol into prolinamide catalysts yields enantioselectivities up to 87% ee in direct aldol reactions [3], outperforming simpler aminoarene-derived catalysts. This makes it a strategic choice for laboratories engaged in the development of new asymmetric methodologies and the synthesis of enantioenriched pharmaceutical intermediates.

Key Intermediate in the Synthesis of Bioactive Natural Product Analogs

The 2'-aminobiphenyl-2-ol core is present in ambidalmine derivatives (cardioprotective), jadomycin (cytotoxic), and complestatin (HIV-1 integrase inhibitor) [4]. The high-yielding, regioselective cross-coupling protocol (52–70% isolated yield) [5] provides reliable access to this scaffold, supporting medicinal chemistry programs targeting these pharmacophores.

Building Block for pH-Responsive Materials and Supramolecular Assemblies

With a predicted pKa of 9.68 and dual hydrogen bond donor/acceptor functionality , 2'-aminobiphenyl-2-ol can engage in pH-dependent proton transfer and multidentate hydrogen bonding. These properties are exploited in the design of stimuli-responsive polymers, molecular sensors, and host-guest systems.

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